

A Comparative Spectroscopic Guide to 3-Bromo-4-nitropyridine and Its Halogenated Analogs

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Compound of Interest

Compound Name: **3-Bromo-4-nitropyridine**

Cat. No.: **B1272033**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) and mass spectrometry (MS) characteristics of **3-Bromo-4-nitropyridine** and its chloro and iodo analogs. Understanding the distinct spectroscopic signatures of these compounds is crucial for their synthesis, identification, and application in pharmaceutical and materials science research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **3-bromo-4-nitropyridine** and its analogs. This data is essential for distinguishing between these structurally similar compounds.

Table 1: Comparison of Key Infrared Absorption Bands (cm⁻¹)

Functional Group	3-Bromo-4-nitropyridine	3-Chloro-4-nitropyridine	3-Iodo-4-nitropyridine	Characteristic Vibrations
NO ₂ Asymmetric Stretch	~1530 - 1560	~1530 - 1560	~1525 - 1555	Strong absorption, indicative of the nitro group. The slight shift can be attributed to the different electronic effects of the halogens.
NO ₂ Symmetric Stretch	~1340 - 1360	~1340 - 1360	~1335 - 1355	Strong absorption, also characteristic of the nitro group.
C=C / C=N Ring Stretch	~1600, ~1470	~1600, ~1475	~1595, ~1465	Multiple bands corresponding to the pyridine ring vibrations.
C-H Stretch (Aromatic)	~3050 - 3100	~3050 - 3100	~3040 - 3090	Weak to medium intensity bands.
C-Br Stretch	~600 - 700	-	-	Characteristic stretching vibration for the carbon-bromine bond.
C-Cl Stretch	-	~700 - 800	-	Characteristic stretching vibration for the carbon-chlorine bond, typically at a higher frequency than C-Br.

				Characteristic stretching vibration for the carbon-iodine bond, at a lower frequency due to the heavier iodine atom.
C-I Stretch	-	-	~500 - 600	

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument used.

Table 2: Comparison of Key Mass Spectrometry Fragmentation Data (m/z)

Ion	3-Bromo-4-nitropyridine (C ₅ H ₃ BrN ₂ O ₂)	3-Chloro-4-nitropyridine (C ₅ H ₃ ClN ₂ O ₂)	3-Iodo-4-nitropyridine (C ₅ H ₃ IN ₂ O ₂)	Fragmentation Pathway
[M] ⁺	202/204	158/160	249	Molecular ion peak. The isotopic pattern of bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1) and chlorine (³⁵ Cl/ ³⁷ Cl ≈ 3:1) is a key diagnostic feature.
[M-NO ₂] ⁺	156/158	112/114	203	Loss of a nitro group.
[M-X] ⁺	123	123	123	Loss of the halogen atom (Br, Cl, or I). This fragment is common to all three compounds.
[M-NO ₂ -HCN] ⁺	129/131	85/87	176	Subsequent loss of hydrogen cyanide from the [M-NO ₂] ⁺ fragment.
[C ₅ H ₃ N] ⁺	77	77	77	Pyridine radical cation fragment.

Note: The relative intensities of the fragment ions can provide further structural information and are dependent on the ionization energy and the instrument used.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample for identification of functional groups.

Method: Attenuated Total Reflectance (ATR)

- Sample Preparation: A small amount of the solid 3-halo-4-nitropyridine derivative is placed directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
- Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound for structural elucidation.

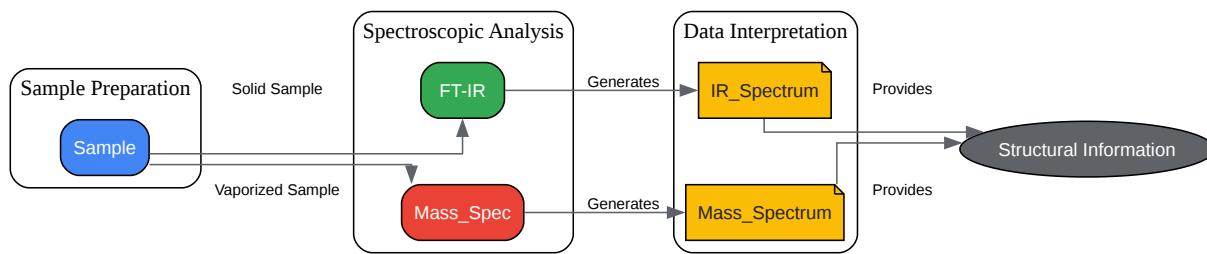
Method: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: The sample molecules are ionized using a high-energy electron beam (typically 70 eV) in the ion source.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

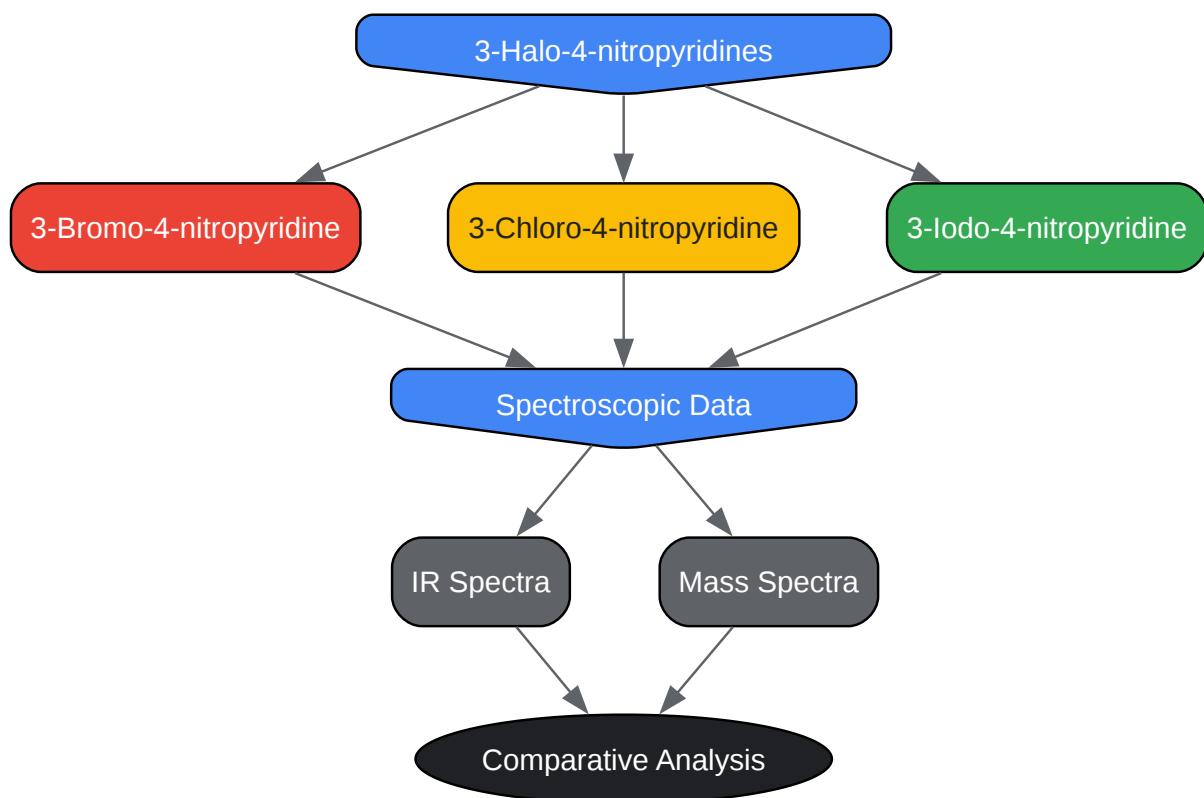
Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic characterization of **3-bromo-4-nitropyridine** derivatives and the logical relationship for their comparative analysis.



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Caption: General workflow for spectroscopic characterization.



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Caption: Logical relationship for comparative analysis.

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